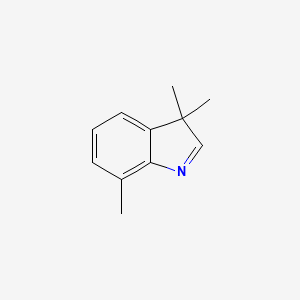

3,3,7-Trimethyl-3H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3,3,7-trimethylindole |

InChI |

InChI=1S/C11H13N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-7H,1-3H3 |

InChI Key |

NKMWTEMWPMFMII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C=N2)(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Photochemical and Photoinduced Tautomerization Processes of 3H-Indoles

The interconversion between indole (B1671886) tautomers can be initiated by ultraviolet (UV) light, leading to significant changes in the electronic and structural properties of the molecule. This section explores the dynamics of these transformations.

The most stable tautomer of the indole system is the 1H-indole, which possesses a high degree of aromaticity due to extensive π-electron delocalization. aip.org The 3H-indole tautomer, also known as indolenine, is energetically less favorable; for the parent indole, it is predicted to be about 25 kJ mol⁻¹ higher in energy than the 1H form. aip.org This energy difference generally prevents a significant population of the 3H-tautomer under normal conditions. aip.org

However, the conversion from the aromatic 1H-indole to the non-aromatic 3H-indole can be achieved through photochemical means. aip.orgnih.gov Studies on indole and its derivatives isolated in low-temperature matrices have demonstrated that UV irradiation (e.g., λ > 270 nm) can induce the conversion of the initial 1H-form into the 3H-tautomer. aip.orgnih.govresearchgate.net This photoinduced hydrogen-atom transfer is a key process in the dynamics of indole photochemistry. nih.gov Alongside the tautomerization, the photodetachment of the hydrogen atom from the N1-H bond can also occur, generating an indolyl radical. aip.orgnih.govresearchgate.net This radical is considered a crucial intermediate in the formation of the 3H-tautomer. researchgate.net At temperatures above -50 °C, the 3H-indole typically reverts rapidly to the more stable 1H-indole form. aip.org

The photochemical behavior of indoles is governed by their electronically excited states, which are generated upon the absorption of UV photons. aip.orgacs.org The photophysical processes in UV-excited indoles are primarily influenced by two low-energy ¹ππ* singlet excited states, designated as ¹Lₐ and ¹Lₑ. aip.org The relative energies and properties of these states are sensitive to the solvent environment. aip.org In polar solvents, a notable Stokes shift is observed in the fluorescence spectra of indole, which is explained by an exchange in the positions of the first two excited states upon solvation. aip.org

Recent theoretical predictions have highlighted the importance of another state, the lowest ¹πσ* excited state, which has a dissociative character. aip.org This state is believed to play a critical role in the photodetachment of the hydrogen atom from the N1–H bond, a key step in the pathway to photoinduced tautomerization. aip.org The initial excitation to a higher singlet state, like S₂, can be followed by an extremely rapid internal conversion to the S₁ state. For isolated indole, this conversion has a time constant of about 17 femtoseconds. aip.org The subsequent deactivation pathway determines the final photochemical products. For instance, N-benzoylindoles can exhibit long-lived phosphorescence at room temperature, indicating they can attain long-lived triplet excited states that facilitate photochemical reactions. nih.gov

Cyclization and Rearrangement Mechanisms

The formation of the 3H-indole core, particularly with gem-dimethyl substitution at the C3 position as seen in 3,3,7-trimethyl-3H-indole, is often achieved through specific cyclization and rearrangement reactions.

A key reaction in the synthesis of indoles that involves a sigmatropic rearrangement is the Fischer indole synthesis. mdpi.comwikipedia.orgwikipedia.org This reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org The accepted mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. mdpi.com After protonation, the crucial step is a acs.orgacs.org-sigmatropic rearrangement of this protonated ene-hydrazine. mdpi.comchemtube3d.com This pericyclic reaction results in the formation of a new carbon-carbon bond and a di-imine intermediate, which then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

When a ketone like 3-methyl-2-butanone (B44728) is used with a substituted phenylhydrazine (e.g., o-tolylhydrazine), the Fischer synthesis directly yields a 2,3,3-trimethyl-substituted 3H-indole (indolenine). mdpi.com The gem-dimethyl group at the C3 position is a characteristic outcome when a ketone with two different alkyl groups attached to the carbonyl is used. Other sigmatropic rearrangements, such as the nih.govacs.org-Meisenheimer rearrangement followed by a acs.orgacs.org-sigmatropic rearrangement, have also been utilized in modern indole syntheses. researchgate.net

Table 1: Key Steps in Fischer Indole Synthesis

| Step | Description | Intermediate Type |

| 1 | Reaction of phenylhydrazine and a ketone | Phenylhydrazone |

| 2 | Tautomerization | Enamine ('ene-hydrazine') |

| 3 | Acid-catalyzed acs.orgacs.org-sigmatropic rearrangement | Di-imine |

| 4 | Intramolecular electrophilic addition | Cyclic aminoacetal (aminal) |

| 5 | Elimination of ammonia | Aromatic indole or 3H-indole |

Intramolecular electrophilic aromatic substitution is a fundamental mechanism in the formation of heterocyclic rings, including the indole nucleus. In the context of the Fischer indole synthesis, after the acs.orgacs.org-sigmatropic rearrangement, the resulting intermediate undergoes an intramolecular electrophilic attack on the benzene (B151609) ring to form a cyclic aminoacetal. mdpi.comchim.it This cyclization is a form of Friedel-Crafts-type alkylation. The subsequent elimination of ammonia restores aromaticity and yields the final indole product. mdpi.com

Other synthetic methods also rely on this mechanistic pathway. For example, an iodine-mediated synthesis of 3H-indoles proceeds via the cyclization of enamines. acs.org A proposed mechanism involves the iodocyclization of the enamine double bond to form a three-membered iodonium (B1229267) intermediate, which is followed by an intramolecular electrophilic aromatic substitution to furnish the 3H-indole structure. acs.org The reaction rates in such syntheses are often influenced by the electronic nature of the substituents on the aromatic ring, consistent with a Friedel-Crafts-type mechanism. acs.org Brønsted and Lewis acids are common catalysts for promoting these intramolecular cyclizations. mdpi.comsc.edu

Electron Transfer and Redox Mechanisms in Indole Chemistry

The indole nucleus can participate in electron transfer processes, acting as an electron donor under certain conditions. These redox mechanisms are integral to various synthetic transformations and biological functions.

The indole ring is electron-rich and can be oxidized to form an indole radical cation. This process can be initiated photochemically, where an electron is transferred from the excited indole to a suitable acceptor. aip.orgnih.gov For example, fluorescence quenching of indole by electron acceptors like chloromethanes in rigid matrices occurs via an electron transfer mechanism. aip.org Similarly, photoexcited indole can transfer an electron to molecular oxygen. nih.gov The formation of electron donor-acceptor (EDA) complexes between indoles and suitable acceptors can facilitate intermolecular single electron transfer upon irradiation with visible light, generating radical ions that lead to C-C or C-N bond formation. bohrium.com

Table 2: Examples of Redox Processes in Indole Chemistry

| Process | Description | Initiator/Mediator | Resulting Species/Product |

| Photoinduced Electron Transfer | Electron transfer from excited indole to an acceptor. aip.orgnih.gov | UV Light, Electron Acceptor (e.g., O₂) | Indole radical cation, Quenched fluorescence |

| EDA Complex Formation | Formation of a complex followed by light-induced single electron transfer. bohrium.com | Visible Light, Electron Acceptor | Radical ions, C-N bond formation |

| Redox-Neutral Cyclization | C-H activation and cyclization with no net change in oxidation state. rsc.org | Rh(III) catalyst | Spirocyclic 3H-indoles |

| Oxidative Enolate Coupling | Two-electron oxidation triggers C-C bond formation. researchgate.net | Cu(II) oxidant | C3-coupled indole adducts |

Dearomatization and Cycloaddition Reactions of 3H-Indoles

The dearomatization of indoles represents a powerful strategy for transforming planar aromatic structures into complex, three-dimensional molecular architectures, which are features of numerous bioactive natural products and pharmaceuticals. nih.govnih.gov Among the various classes of indole derivatives, 3H-indoles (also known as indolenines) are notable intermediates and substrates in dearomative cycloaddition reactions. Their inherent imine functionality and the disruption of the aromatic pyrrole (B145914) ring predispose them to participate in a variety of transformations that are less accessible to their 1H-indole tautomers. These reactions provide efficient pathways to construct fused and spirocyclic indoline (B122111) frameworks. nih.govpolimi.it

The reactivity of the 3H-indole core in cycloaddition reactions is diverse, encompassing [4+2], [3+2], and [4+3] cycloadditions, among others. The specific reaction pathway is often dictated by the nature of the substituents on the 3H-indole, the reaction partner, and the catalytic system employed. polimi.itnih.gov These reactions can be promoted by various means, including thermal conditions, Lewis acids, or photoredox catalysis. nih.govpolimi.it

Visible-light-induced photocatalysis has emerged as a particularly mild and sustainable method for the dearomative annulation of indoles. nih.gov This approach enables the generation of radical intermediates under gentle conditions, leading to stereoselective cascade reactions that form complex polycyclic indolines. nih.gov

[4+2] Cycloaddition Reactions:

3H-indoles can participate as dienophiles or as part of a diene system in [4+2] cycloaddition reactions. For instance, in inverse-electron-demand Diels-Alder reactions, electron-rich indoles react with 1,2-diaza-1,3-dienes. polimi.it The substitution pattern on the indole ring can act as a chemical switch, directing the reaction towards different products. For example, Zn(II)-catalyzed reactions of indoles with 1,2-diaza-1,3-dienes can yield either [4+2] or [3+2] cycloadducts depending on the substituents. polimi.it The presence of a hydrogen atom at the C3 position of the indole is crucial for certain ring-opened [4+2] products. polimi.it

Quantum mechanical calculations have been used to study the differential reactivity of 3H-indole styrylcyanines, which can undergo either an intermolecular [4π+2π] cycloaddition or a proton-shift coupled six-electron electrocyclization. researchgate.net These studies reveal that the initial step for both reaction pathways involves the formation of a six-membered ring through a pericyclic reaction. researchgate.net

| Indole Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Indoles (general) | 1,2-Diaza-1,3-dienes (DDs) | Zn(II) | Fused Indoline Heterocycles | Substituents on the indole and DD act as a chemical switch between [4+2] and [3+2] pathways. | polimi.it |

| 3H-Indole Styrylcyanines | (Self-reaction/dimerization) | Quantum Mechanical Calculations | Oxazabicyclo nih.govpolimi.itpolimi.itnonanes | Reaction proceeds via an initial six-membered ring formation in a [4π+2π] cycloaddition. | researchgate.net |

[3+2] Cycloaddition Reactions:

The dearomative [3+2] cycloaddition of indoles is a well-established method for synthesizing pyrroloindolines, a structural motif present in many alkaloids. acs.org This transformation can be viewed as the reaction between a 3-substituted indole, acting as a 2π component, and a three-atom component (1,3-dipole or its equivalent). acs.org

Azaoxyallyl cations have been identified as effective three-carbon synthons in [3+2] annulations with 3-substituted indoles. acs.org Density Functional Theory (DFT) calculations support a stepwise mechanism for this reaction, where the initial carbon-carbon bond forms at the C3 position of the indole, followed by ring closure. acs.org The solvent can play a crucial role by stabilizing the transition state through hydrogen bonding. acs.org The reaction is compatible with a variety of functional groups on the indole ring, including esters, alcohols, and nitriles. acs.org

Another approach involves the catalytic asymmetric [3+2] cycloaddition of indoles with epoxides, catalyzed by a N,N'-dioxide-Ni(II) complex. This reaction proceeds via C-C bond cleavage of the epoxide and provides access to chiral furo[3,4-b]indoles with high enantioselectivity. researchgate.net

| Indole Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| N-Benzyl-3-methylindole | Azaoxyallyl Cations | DFT Calculations (B3LYP-D3/6-311G**++) | Pyrroloindolines | Stepwise pathway with initial C-C bond formation at C3 of the indole. | acs.org |

| Indoles | Epoxides | N,N'-dioxide-Ni(II) complex | Chiral Furo[3,4-b]indoles | Catalytic de-aromatic cycloaddition involving C-C cleavage of the oxirane. | researchgate.net |

| 3-Substituted Indoles | Oxyallyl Cations | Not specified | Pyrroloindolines | Constitutes a formal dearomative indole (3+2) annulation. | acs.org |

[4+3] Cycloaddition Reactions:

Dearomative (4+3) cycloadditions provide a route to seven-membered rings fused to the indole core, such as cyclohepta[b]indoles. nih.gov These structures are found in bioactive compounds like the pentacyclic ambiguine (B12290726) alkaloids. nih.gov In these reactions, 3-alkenylindoles act as the four-atom (4π) component, reacting with in situ-generated oxyallyl cations, which serve as the three-atom component. nih.gov

The reaction generally proceeds in good to high yields for a broad range of 3-alkenylindoles. nih.gov The substrates for these cycloadditions can be readily prepared through various methods. nih.gov Interestingly, the stereochemistry of the alkenyl substituent can influence reactivity; for instance, with 3-(1-propenyl)-N-Boc-indole, only the E-isomer was found to be reactive. nih.gov The resulting cycloadducts are rich in functionality and can be further elaborated. For example, acid-catalyzed isomerization can reform the aromatic indole unit, leading to tetracyclic indole structures. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,3,7-trimethyl-3H-indole. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be determined. libretexts.orguoa.gr

In the case of this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the three methyl groups. The chemical environment of each proton influences its resonance frequency, providing key structural information. For instance, the methyl group at the 7-position will have a different chemical shift compared to the two methyl groups at the 3-position due to their different proximities to the nitrogen atom and the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com Each unique carbon atom in this compound will produce a separate signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for definitively assigning all proton and carbon signals and for differentiating between isomers. For example, distinguishing this compound from its isomers, such as 2,3,3-trimethyl-3H-indole, would be readily achievable by analyzing the number and splitting patterns of the aromatic proton signals and the chemical shifts of the methyl groups. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Not Applicable | ~185 |

| C3 | Not Applicable | ~55 |

| C3-CH₃ (x2) | ~1.3 | ~25 |

| Aromatic-H | ~7.0-7.5 | ~120-150 |

| C7-CH₃ | ~2.3 | ~18 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Ultraviolet-Visible Spectroscopy for Photophysical Properties and Environmental Response

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and understanding its photophysical properties. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the nitrogen atom.

The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment. For instance, the electronic structure of the indole (B1671886) ring system gives rise to characteristic absorption bands. nih.gov The substitution pattern, including the three methyl groups in this compound, will influence the energy of these transitions and thus the observed absorption spectrum.

The environmental response of this compound can also be studied using UV-Vis spectroscopy. Changes in solvent polarity or pH can lead to shifts in the absorption bands, a phenomenon known as solvatochromism or halochromism, respectively. ekb.egresearchgate.net For example, in acidic conditions, protonation of the nitrogen atom could lead to a significant change in the electronic structure and a corresponding shift in the UV-Vis spectrum. This sensitivity to the chemical environment makes UV-Vis spectroscopy a useful technique for probing the interactions of this compound with its surroundings.

Table 2: Expected UV-Vis Absorption Data for Indole Derivatives

| Compound Class | Typical λ_max (nm) | Electronic Transition |

| Indole Derivatives | ~270-290 | π-π |

| ~210-220 | π-π |

Note: The specific λ_max for this compound may vary depending on the solvent and substitution effects.

Infrared Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key structural features.

The C-H stretching vibrations of the aromatic ring and the methyl groups will appear in the region of 3100-2850 cm⁻¹. The C=N stretching vibration of the 3H-indole ring is expected to be observed in the range of 1650-1550 cm⁻¹. Furthermore, the C-N stretching vibration will likely be found in the 1350-1000 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

The unique pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) is highly specific to the molecule and can be used to distinguish this compound from other compounds, including its isomers. libretexts.org By comparing the experimental IR spectrum with reference spectra or by using computational methods to predict vibrational frequencies, a detailed vibrational analysis can be performed, providing further confirmation of the molecular structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H | Stretch | 2975-2850 |

| C=N | Stretch | 1650-1550 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1350-1000 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the molecular weight of a compound. scispace.comnih.gov This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, as the measured mass can be used to calculate a unique molecular formula. nih.govrsc.org

In HRMS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₁H₁₃N), the expected exact mass can be calculated and compared to the experimental value.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information as the molecule breaks apart at its weakest bonds. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule and to differentiate it from its isomers. For instance, the fragmentation pattern of this compound would likely involve the loss of methyl groups and fragmentation of the indole ring, providing a unique fingerprint for this specific compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N |

| Exact Mass | 159.1048 |

| Common Fragmentation Pathways | Loss of CH₃, cleavage of the heterocyclic ring |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the preferred three-dimensional arrangements of atoms and the distribution of electrons within a molecule. These calculations are essential for predicting a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for calculating the energetic properties of different molecular states, such as tautomers. nih.gov The 3H-indole scaffold can theoretically exist in equilibrium with other tautomeric forms, such as the corresponding 1H-indole (an enamine) or a methylene-1H-indole, through prototropic shifts.

DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), can be employed to optimize the geometry of each potential tautomer and calculate its total electronic energy. nih.gov From these energies, the relative stabilities, including Gibbs free energies (ΔG) and enthalpies (ΔH), can be determined. researchgate.net For 3,3,7-Trimethyl-3H-indole, such calculations would likely show that the 3H-indole (indolenine) form is the most stable tautomer, as migration of a proton from a methyl group to the nitrogen atom to form an enamine (1H-indole) or an exocyclic methylene tautomer would disrupt the system's inherent stability. The energy difference between these forms indicates the equilibrium population of each tautomer under given conditions.

Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers of this compound Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate the application of DFT in analyzing tautomeric stability. Actual values would require specific calculations.

| Tautomer | Structure | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| This compound | Indolenine form | 0.00 | 0.00 | Most Stable |

| 1,7-Dimethyl-3-methylene-indoline | Exocyclic methylene form | +12.5 | +11.8 | Less Stable |

| 3,7-Dimethyl-3-(1H)-indolene | Enamine form | +8.2 | +7.9 | Intermediate Stability |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT for exploring molecular properties. ucsb.edu These methods are derived from the Hartree-Fock formalism but use empirical parameters to simplify calculations, making them suitable for large molecules and extensive conformational sampling. uni-muenchen.denih.gov They are particularly useful for performing initial conformational analyses to identify low-energy structures.

For this compound, semi-empirical methods can be used to scan the potential energy surface related to the rotation of the C7-methyl group. Although rotation around the sp²-sp³ bond is generally facile, subtle energy minima may exist corresponding to specific orientations relative to the indole (B1671886) ring. Furthermore, these methods can model intermolecular interactions, such as π-π stacking between two molecules of this compound. By calculating the interaction energies at various distances and orientations, the most stable dimeric structures can be predicted, providing insight into how the molecule might behave in condensed phases. While less accurate than higher-level theories, methods like PM3 are known to provide a reasonable, albeit sometimes flawed, description of noncovalent interactions. uomustansiriyah.edu.iqmpg.de

Prediction of Chemical Reactivity and Selectivity

Theoretical methods are invaluable for predicting how and where a molecule will react. By analyzing properties derived from the electronic structure, chemists can forecast the outcomes of reactions.

The Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual DFT-based tool used to predict sites of electrophilic attack on a molecule. nih.gov It represents the average energy required to remove an electron from any point r in the space of a molecule. Regions on the molecular surface with the lowest ALIE values correspond to the locations of the most loosely held, highest-energy electrons, which are the most available for reaction with electrophiles. cdnsciencepub.com

For this compound, electrophilic aromatic substitution would occur on the benzene (B151609) ring portion of the molecule. The electron-donating nature of the alkyl-substituted pyrrole (B145914) ring and the C7-methyl group influences the electron density of the benzene ring. ALIE calculations would map the I(r) values across the molecular surface. It is predicted that the lowest I(r) values would be found at the C4 and C6 positions, making them the most probable sites for electrophilic attack. The C5 position would be the next most likely site, while the C7 position is already substituted. This method provides a more nuanced prediction than simple resonance structure analysis. nih.gov

Table 2: Predicted Average Local Ionization Energy Minima (IS,min) for Electrophilic Substitution on this compound Disclaimer: The following data are hypothetical and for illustrative purposes. They represent plausible relative values based on known electronic effects.

| Position on Benzene Ring | Predicted IS,min (eV) | Predicted Reactivity Rank |

|---|---|---|

| C4 | 8.15 | 1 (Most Reactive) |

| C5 | 8.45 | 3 |

| C6 | 8.20 | 2 |

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states (TS) that connect them. Transition state modeling, typically performed using DFT, involves locating the saddle point on the potential energy surface corresponding to the highest-energy point along the minimum-energy reaction pathway. The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate. qub.ac.uk

For this compound, TS modeling could be used to elucidate the mechanism of various reactions. For example, in an electrophilic addition to the C=N bond of the indolenine ring, calculations could compare the activation energies for the attack of an electrophile (e.g., H⁺) at the nitrogen versus the C2 carbon. Similarly, for electrophilic aromatic substitution, modeling the transition states for attack at the C4, C5, and C6 positions would provide the activation energies for each pathway. The pathway with the lowest activation energy would be the kinetically favored one, thus predicting the major product isomer. ic.ac.uk These studies provide a detailed, energetic picture of the reaction mechanism that is often inaccessible through experimental means alone. copernicus.org

Derivatization and Functionalization Strategies of the 3h Indole Core

Regioselective Functionalization at Specific Positions (e.g., C7-derivatization)

The functionalization of the indole (B1671886) core presents a significant challenge due to the presence of multiple reactive C-H bonds. chim.itnih.gov While the pyrrole (B145914) ring (C2 and C3 positions) is inherently more reactive towards electrophilic substitution, achieving site-selectivity at the less reactive benzenoid core (C4 to C7 positions) is considerably more difficult. chim.itnih.govnih.gov

Directing group strategies have emerged as a powerful tool to overcome this challenge and achieve regioselective C-H activation at specific positions of the benzene (B151609) moiety. nih.gov For instance, the C7-position has been successfully functionalized using transition-metal catalysis guided by a directing group attached to the indole nitrogen. nih.govrsc.org

An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C7 position of N-pivaloylindoles. nih.gov This strategy has proven effective for alkenylation reactions with acrylates, styrenes, and vinyl phenyl sulfones, as well as for alkylation with α,β-unsaturated ketones, yielding products in good to excellent yields. nih.gov The N-pivaloyl group is crucial for directing the rhodium catalyst to the C7-H bond, ensuring high regioselectivity. nih.gov

Table 1: Examples of Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles

| Indole Substrate | Coupling Partner | Product | Yield (%) |

| N-Pivaloylindole | n-Butyl acrylate | C7-(n-Butyl acrylate)yl-N-pivaloylindole | 95 |

| N-Pivaloylindole | Styrene | C7-Styryl-N-pivaloylindole | 85 |

| 5-Methoxy-N-pivaloylindole | n-Butyl acrylate | C7-(n-Butyl acrylate)yl-5-methoxy-N-pivaloylindole | 98 |

| 5-Fluoro-N-pivaloylindole | Styrene | C7-Styryl-5-fluoro-N-pivaloylindole | 86 |

Data compiled from studies on rhodium-catalyzed C-H functionalization. nih.gov

Beyond rhodium, other transition metals like palladium and copper have also been employed for C7-functionalization, often guided by phosphorus-containing directing groups. nih.gov These methodologies provide efficient pathways for installing a variety of functional groups, including aryl, silyl, and acyl groups, at the otherwise inert C7-position, significantly expanding the chemical space accessible from indole precursors. nih.govrsc.org

Formation of Conjugated Systems and Hybrid Structures

The 3H-indole moiety is an excellent building block for creating larger, conjugated systems and hybrid molecules with unique photophysical properties. These structures are of great interest for applications in dyes, sensors, and molecular switches.

Spiropyrans are a prominent class of photochromic compounds known for their ability to switch between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form upon light irradiation. rsc.orgresearchgate.net The indoline (B122111) portion of the spiropyran is commonly synthesized from a 3H-indole precursor.

The synthesis typically involves the condensation of a 2-methyleneindoline derivative (known as a Fischer's base) with a substituted salicylaldehyde (B1680747). mdpi.com The Fischer's base itself is generated from the corresponding 2,3,3-trialkyl-3H-indolium salt. For instance, 1,3,3-trimethyl-2-methyleneindoline (B94422) can be condensed with various salicylaldehydes to produce a range of spiropyran derivatives. researchgate.netmdpi.com

A common synthetic route involves reacting 1,3,3-trimethyl-2-methylene-5-nitroindoline (B16629) with different salicylaldehyde derivatives to create spiropyrans containing both nitro and formyl groups. researchgate.net The specific substituents on both the indoline and the chromene parts of the molecule significantly influence the photochromic properties of the resulting spiropyran. rsc.org

Table 2: Synthesis of Spiropyran Derivatives from Indoline Precursors

| Indoline Precursor | Salicylaldehyde Derivative | Resulting Spiropyran |

| 1,3,3-Trimethyl-2-methyleneindoline | 5-Nitrosalicylaldehyde | 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] |

| 1,3,3-Trimethyl-2-methylene-5-nitroindoline | 3-Formyl-5-chlorosalicylaldehyde | 8-Formyl-6-chloro-1',3',3'-trimethyl-5'-nitrospiro[chromene-2,2'-indoline] |

| 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | 2-Hydroxynaphthaldehyde | 5'-Methoxy-1',3',3'-trimethylspiro[naphthopyran-2,2'-indoline] |

| 3,3-Dimethyl-2-methylene-1-prop-2-ynyl-2,3-dihydro-1H-indole | 5-Nitrosalicylaldehyde | 1'-(Prop-2-ynyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indoline] |

Examples based on established condensation reactions for spiropyran synthesis. researchgate.netmdpi.com

Azo dyes represent the largest class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–). lpnu.ua The 2,3,3-trimethyl-3H-indolenine scaffold is a valuable precursor for synthesizing novel azo compounds. lpnu.uaresearchgate.net

A primary method for creating these dyes is through the diazotization of an amino-substituted indolenine, followed by a coupling reaction with a suitable aromatic compound. lpnu.ua For example, 2,3,3-trimethyl-3H-indolenine-5-amine can be treated with a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C) to form a diazonium salt. lpnu.uaunb.ca This reactive intermediate is then coupled with another molecule, such as 2,3,3-trimethyl-3H-indolenine itself, to generate the final azo dye. lpnu.ua

Research has explored several pathways for the synthesis of azo compounds based on 2,3,3-trimethyl-3H-indolenine:

Diazotization and Coupling : This is often the most efficient method, where 2,3,3-trimethyl-3H-indolenine-5-amine is diazotized and then treated with a coupling agent. This method has been used to produce a bis-azo compound with a 67% yield. lpnu.ua

Oxidative Coupling : Heating 2,3,3-trimethyl-3H-indolenine-5-amine in toluene (B28343) with an oxidizing agent like manganese dioxide (MnO₂) can also yield the bis-azo compound, albeit with a lower yield of 32%. lpnu.ua

Reduction of Nitro Compounds : The reduction of a corresponding nitro-indolenine derivative using reagents like zinc dust and sodium hydroxide (B78521) can also be employed. lpnu.uaresearchgate.net

Table 3: Synthesis Methods for Azo Dyes from 2,3,3-Trimethyl-3H-indolenine-5-amine

| Method | Reagents | Product | Yield (%) |

| Diazotization and Coupling | 1. HCl, NaNO₂ 2. 2,3,3-Trimethyl-3H-indolenine | Bis-azo compound | 67 |

| Oxidation | MnO₂, Toluene, Heat | Bis-azo compound | 32 |

| Reduction of Nitro Precursor | Zn, NaOH, Alcohol | Azo compound | - |

Data sourced from a comparative study on azo dye synthesis. lpnu.ua

Development of Novel Heterocyclic Systems via Indole-Based Precursors

The indole ring is a "privileged structure" in medicinal chemistry and serves as a precursor for a vast array of more complex heterocyclic systems. nih.govbenthamscience.combohrium.com Indoles substituted with electron-withdrawing groups can undergo various cycloaddition and nucleophilic addition reactions to form fused ring systems. researchgate.net

For example, the intramolecular oxa-Pictet–Spengler reaction of indoles that have N-tethered vinylogous carbonates can be used for the stereoselective synthesis of oxazino[4,3-a]indoles. conicet.gov.ar This transformation proceeds via an oxo-carbenium ion intermediate and allows for the construction of a new six-membered oxygen-containing ring fused to the indole core. The reaction is typically promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). conicet.gov.ar

Another strategy involves the ring-opening of an aryl triazole followed by a subsequent cyclization to form indole derivatives. mdpi.com This metal-free, two-step approach allows for the synthesis of indoles with N-substituents at the C2 position. The first step involves the formation of N-aryl ethene-1,1-diamines, which are then cyclized in the presence of iodine to yield the target 1H-indoles. mdpi.com

Furthermore, Diels-Alder reactions involving indole-based dienophiles or dienes can lead to the formation of carbazoles and other polycyclic aromatic systems. researchgate.net These methods highlight the versatility of the indole nucleus as a starting point for building molecular complexity and accessing novel heterocyclic scaffolds with potential biological and material applications. benthamscience.comnih.gov

Advanced Material Science Applications of 3h Indole Derivatives

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and N-type Semiconductors

The integration of 3H-indole moieties into organic electronics leverages their inherent charge transport capabilities and tunable emission properties. While direct studies on 3,3,7-trimethyl-3H-indole for OLEDs and n-type semiconductors are not widely reported, research on related indole (B1671886) structures provides valuable insights.

Organic Light-Emitting Diodes (OLEDs):

The 3H-indole core, with its electron-accepting nature, can be a valuable building block in the design of emitters for OLEDs. In a notable study, organoboron compounds constructed from the tautomerization of 1H-indole to 3H-indole have been developed for red OLEDs. This transformation integrates the electron-accepting 3H-indole group and an electron-donating arylamino group into a π-conjugated system, resulting in materials with bright orange-red to red emission. One such complex, when doped into an exciplex-forming co-host, yielded a red OLED with a high external quantum efficiency of up to 10.2%. The bulky substituents on the π-skeleton help to suppress fluorescence concentration quenching, a common issue in OLEDs. This research highlights the potential of the 3H-indole scaffold in creating efficient emitters for OLED applications.

N-type Semiconductors:

The development of n-type (electron-transporting) organic semiconductors is crucial for the fabrication of efficient organic electronic devices like complementary logic circuits. While many organic semiconductors are p-type (hole-transporting), materials with good electron mobility are less common. The electron-deficient nature of the 3H-indole core suggests its potential utility in n-type materials. Research on functionalized crystalline N-trimethyltriindoles has demonstrated their semiconducting properties. These larger, fused indole systems exhibit p-type behavior, but the study underscores that functionalization significantly impacts charge mobility. This suggests that with appropriate molecular design, such as the introduction of strong electron-withdrawing groups to the this compound core, it may be possible to engineer derivatives with n-type semiconducting characteristics. However, specific research to validate this for this compound is currently lacking.

Photochromic Systems and Stimuli-Responsive Materials

The ability of a molecule to reversibly change its properties in response to external stimuli, such as light, is the basis for photochromic and stimuli-responsive materials.

Photochromic Systems:

Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Spiropyrans, which often incorporate an indoline (B122111) moiety (a reduced form of indole), are a well-known class of photochromic compounds. The core structure of this compound could potentially be integrated into novel photochromic systems. For instance, the synthesis of photochromic derivatives of 2-arylindoles has been reported, demonstrating the versatility of the indole scaffold in this area. While direct research on the photochromic behavior of this compound is not available, the general principles of photochromism in indole-containing molecules suggest this is a plausible area for future investigation.

Stimuli-Responsive Materials:

Stimuli-responsive materials can change their physical or chemical properties in response to changes in their environment, such as pH, temperature, or the presence of specific chemicals. Polymers incorporating stimuli-responsive units are of great interest for applications like drug delivery and smart textiles. For example, polymers that respond to changes in pH can be designed to release a drug payload in the acidic environment of a tumor. While there is no specific literature detailing the incorporation of this compound into stimuli-responsive polymers, the nitrogen atom in the indole ring can be protonated, suggesting a potential for pH-responsiveness.

Chemical Sensing Platforms and Fluorescent Probes

The inherent fluorescence of many indole derivatives makes them excellent candidates for the development of chemical sensors and fluorescent probes.

Derivatives of 2,3,3-trimethyl-3H-indole have been successfully utilized as fluorescent probes for detecting changes in pH and the presence of specific ions. These probes often operate on the principle of intramolecular charge transfer (ICT), where the fluorescence properties change upon interaction with the analyte.

For example, novel fluorescent molecules based on the 2,3,3-trimethyl-3H-indole scaffold have been designed as pH sensors. These molecules exhibit a strong fluorescence response to protonation of the indole nitrogen. One study reported a probe with a pKa of 4.3 and a response time of less than 10 seconds, demonstrating its potential for real-time pH monitoring. Such probes have been used to visualize pH changes in biological systems like living onion tissues and zebrafish. rsc.org

The table below summarizes the properties of a fluorescent probe based on a 2,3,3-trimethyl-3H-benzo[e]indole derivative for pH detection. rsc.org

| Property | Value |

| Sensing Mechanism | Intramolecular Charge Transfer (ICT) |

| Analyte | H+ (acidic pH) |

| Response Time | < 10 seconds |

| pKa | 4.3 |

| Linear Range (pH) | 2.2 - 7.4 |

| Application | Real-time pH sensing, food freshness evaluation, biological imaging |

Dye-Sensitized Solar Cells (DSSCs) Component Development

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. Indole-based dyes have been explored as sensitizers in DSSCs due to their strong light absorption in the visible region and their ability to act as electron donors.

While specific data on this compound in DSSCs is not available, research on other indole-based dyes demonstrates their potential. For instance, indole-based co-sensitizers have been developed that, when used in conjunction with other dyes, can lead to DSSC efficiencies exceeding 10%. researchgate.net The design of these dyes often follows a donor-π bridge-acceptor (D-π-A) architecture, where the indole moiety can serve as part of the donor or the π-bridge. The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectrum, energy levels, and charge transfer dynamics.

The table below shows the performance of a DSSC using a novel indole-based co-sensitizer in combination with a ruthenium-based sensitizer. researchgate.net

| Parameter | Value |

| Co-sensitizer | Indole-based D-D-A type dye |

| Overall Efficiency (η) | 10.12% |

| Open-Circuit Voltage (Voc) | - |

| Short-Circuit Current (Jsc) | - |

| Fill Factor (FF) | - |

Note: Specific values for Voc, Jsc, and FF were not provided in the abstract.

Electrochemical Behavior and Redox Studies of 3h Indole Compounds

Voltammetric Techniques for Redox Characterization

Voltammetric methods are powerful tools for investigating the redox properties of electroactive molecules like 3H-indole derivatives. ankara.edu.tr Techniques such as cyclic voltammetry (CV) are frequently employed to determine oxidation and reduction potentials, assess the reversibility of electron transfer processes, and gain insight into reaction mechanisms.

In studies of complex systems incorporating the 3H-indole core, cyclic voltammetry has proven essential for elucidating their electronic properties. For instance, the electrochemical behavior of organometallic complexes featuring a 5-ethynyl-1,3,3-trimethyl-3H-indole ligand has been investigated using CV. These experiments typically involve dissolving the compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) and scanning the potential to observe redox events. The resulting voltammograms reveal the potentials at which the molecule is oxidized or reduced. liverpool.ac.uk

Similarly, the ground and excited state energy levels of novel dyes containing a N-carboxylbenzyl-3,3-dimethyl-3H-indole squarylium moiety have been determined using cyclic voltammetry in conjunction with optical absorption spectroscopy. pku.edu.cn By measuring the onset potentials for oxidation (Eₒₓ) and reduction (EᵣₑᏧ), researchers can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for applications in materials science, such as dye-sensitized solar cells. pku.edu.cn These studies demonstrate the utility of voltammetry in characterizing the fundamental electronic structure of molecules containing the 3,3-dimethyl-3H-indole framework.

Influence of Substituents on Electrochemical Properties

The nature and position of substituents on the 3H-indole ring system significantly influence its electrochemical behavior. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the molecule, thereby making it easier or harder to oxidize or reduce.

While specific data for 3,3,7-Trimethyl-3H-indole is not extensively documented in publicly accessible literature, the principles can be inferred from related indole (B1671886) systems. The two methyl groups at the C3 position are intrinsic to the 3H-indole structure being discussed. The additional methyl group at the C7 position on the benzene (B151609) ring is expected to act as an electron-donating group. This donation of electron density to the aromatic system would likely make the molecule easier to oxidize compared to an unsubstituted analogue. Therefore, one would anticipate a lower oxidation potential for this compound compared to a hypothetical 3,3-dimethyl-3H-indole.

In a study on pyridopyrazino[2,3-b]indole derivatives, which feature a more complex fused ring system, the alteration of substituents (such as –Br, –Cl, –CH₃, and –NO₂) was shown to effectively tune the electrochemical properties and the resulting LUMO energy levels. researchgate.net This principle directly applies to simpler 3H-indoles, where substituents on the benzo portion of the molecule modulate the redox potentials.

The table below summarizes electrochemical data for a related ruthenium complex containing a 1,3,3-trimethyl-3H-indole moiety, illustrating the oxidation potential of this core within a larger molecular framework.

| Compound | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |

| [Ru(Cp)(dppe)(C≡C-1,3,3-trimethyl-5-yl-3H-indole)] | 0.44 | CH₂Cl₂ / [NBu₄][PF₆] | liverpool.ac.uk |

This interactive table shows the half-wave potential (E₁/₂) for the one-electron oxidation of a ruthenium complex functionalized with a trimethyl-3H-indole ligand.

Opto-Electrochemical Properties of Indole-Based Systems

Opto-electrochemical studies investigate the relationship between the electronic and optical properties of a molecule, often by combining spectroscopic and electrochemical techniques. Spectroelectrochemistry, for example, involves recording optical spectra (e.g., UV-Vis or IR) of a compound as it undergoes controlled electrochemical oxidation or reduction. This provides direct insight into the nature of the species generated upon electron transfer.

For organometallic systems incorporating the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand, IR spectroelectrochemistry has been used to study the changes in vibrational frequencies upon oxidation. liverpool.ac.uk In these ruthenium complexes, the oxidation was found to be localized on the metal-alkynyl-aryl portion of the molecule. The changes in the IR spectrum upon applying an oxidative potential provide information about the electronic structure of the resulting radical cation. liverpool.ac.uk

In the context of dye molecules, such as the N-carboxylbenzyl-3,3-dimethyl-3H-indole squarylium dye, the interplay between optical absorption and electrochemical potentials is fundamental to their function. The optical properties (color) are directly related to the HOMO-LUMO gap, which can be estimated from electrochemical measurements. pku.edu.cn The combination of these techniques allows for the rational design of molecules with specific opto-electrochemical properties for use in devices like sensors or solar cells. pku.edu.cnresearchgate.net

Stereochemical Considerations and Asymmetric Synthesis

Enantioselective Hydrogenation of 3H-Indoles to Chiral Indolines

The asymmetric hydrogenation of 3H-indoles represents a direct and atom-economical approach to furnishing enantioenriched indolines, which are prevalent scaffolds in numerous biologically active compounds. This transformation typically involves the reduction of the C=N bond of the 3H-indole, creating a stereocenter at the C2 position. A variety of catalytic systems, including those based on precious metals and metal-free organocatalysts, have been developed to achieve high levels of enantioselectivity.

Research in this area has demonstrated the efficacy of iridium, ruthenium, and palladium catalysts in achieving high enantiomeric excess (ee) for the hydrogenation of 2,3,3-trimethyl-3H-indole, a close structural analog of 3,3,7-trimethyl-3H-indole. For instance, iridium catalysts have been shown to provide up to 96% ee under optimized conditions. Similarly, palladium-catalyzed hydrogenations, often in the presence of a Brønsted acid co-catalyst, have yielded chiral indolines with excellent enantioselectivity. The Brønsted acid is believed to activate the 3H-indole by protonation, forming a more reactive indoleninium ion, which is then hydrogenated.

Metal-free approaches have also emerged as a powerful alternative. Chiral Brønsted acids, such as phosphoric acids, can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This organocatalytic method avoids the use of transition metals and can provide optically active indolines with high enantioselectivities. The success of these methods with various 2-aryl and 2-alkyl substituted 3H-indoles suggests their potential applicability to this compound.

Regio- and Stereoselective Cycloaddition Reactions

The imine functionality embedded within the 3H-indole core makes it a suitable partner in various cycloaddition reactions, offering a pathway to construct complex polycyclic and spirocyclic frameworks with a high degree of stereocontrol. These reactions capitalize on the ability of the C=N bond to act as a dienophile or a dipolarophile, leading to the formation of new rings with defined stereochemistry.

While specific examples involving this compound are not extensively documented, the reactivity of related 3,3-disubstituted 3H-indoles in cycloaddition reactions provides valuable insights. One of the most explored areas is the [3+2] cycloaddition, where the 3H-indole acts as a dipolarophile. For instance, the reaction of 3H-indoles with in situ generated azomethine ylides is a powerful tool for the synthesis of spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives. The stereochemical outcome of these reactions is often highly controlled, leading to the formation of a single diastereomer.

Another important class of reactions is the dearomative [3+2] cycloaddition of 1H-indoles, which are transiently converted to the 3H-indole tautomer or a related reactive intermediate. For example, a photocatalyzed dearomative [3+2] cycloaddition between indoles and vinyldiazo reagents has been developed, yielding densely functionalized indoline (B122111) compounds with exclusive regioselectivity. Although this method starts from the 1H-indole, it highlights the potential of the 3H-indole moiety in complex bond-forming cascades.

The regioselectivity of these cycloadditions is a critical aspect, and theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to rationalize and predict the outcomes. These studies help in understanding the electronic factors that govern the preferred orientation of the reacting partners, leading to the selective formation of one regioisomer over others.

Control of Diastereoselectivity in 3H-Indole Transformations

Once a chiral center is established, for instance, through the enantioselective hydrogenation of a 3H-indole, subsequent transformations must be controlled to achieve the desired diastereomer. The control of diastereoselectivity in reactions of derivatives of this compound is crucial for the synthesis of complex molecules with multiple stereocenters.

The stereochemical outcome of reactions on chiral indolines derived from 3H-indoles can be influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions. For example, in the synthesis of polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones, a cascade reaction proceeds with excellent diastereoselectivity, indicating a high level of stereocontrol in the formation of multiple chiral centers.

Furthermore, the dearomatization of 2,3-disubstituted indoles through catalytic asymmetric methods can lead to the formation of chiral indolenines or fused indolines. The diastereoselectivity of these processes can often be switched by modifying the reaction conditions or the workup procedure. For instance, the use of a chiral phosphoric acid catalyst in the reaction of 2,3-disubstituted indoles with naphthoquinone monoimines can be directed to selectively produce either the indolenine or the fused indoline diastereomer.

In cases where new stereocenters are introduced adjacent to a pre-existing one, the inherent chirality of the starting material can direct the approach of the incoming reagent. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For example, the addition of a nucleophile to a chiral indolinium ion, formed from a chiral indoline, would be expected to proceed with a facial bias dictated by the existing stereocenter, leading to a high diastereomeric ratio in the product. While specific studies on this compound derivatives are limited, the principles of stereocontrol established for other indole (B1671886) systems provide a solid foundation for predicting and achieving high diastereoselectivity in its transformations.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 3H-Indole Synthesis

The synthesis of 3H-indoles, or indolenines, has traditionally been achieved through methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comresearchgate.net While effective, classic methods often require harsh conditions. The future of 3,3,7-trimethyl-3H-indole synthesis lies in the development of sophisticated catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis represents a particularly promising frontier. mdpi.com Research into catalysts based on copper, palladium, rhodium, and cobalt has already demonstrated success in various indole syntheses. mdpi.comthieme-connect.comnews-medical.net Future work will likely focus on adapting these systems for the specific regioselective synthesis of 3H-indoles. For instance, copper-catalyzed asymmetric dearomatization and cycloaddition reactions have shown potential for creating complex spiroindolenine derivatives, a strategy that could be tailored for precursors of this compound. acs.org The development of catalysts that can facilitate direct C-H functionalization on the indole core is another area of intense research, which could provide novel pathways to substituted 3H-indoles. thieme-connect.comnews-medical.net

Furthermore, the exploration of biocatalysis and photoredox catalysis offers green and sustainable alternatives. Enzymes could provide unparalleled stereoselectivity, while visible-light-induced reactions could allow for transformations under exceptionally mild conditions, minimizing waste and energy consumption.

Table 1: Comparison of Catalytic Strategies for Indole Synthesis

| Catalytic System | Catalyst Examples | Advantages | Potential Future Application for 3H-Indoles |

|---|---|---|---|

| Acid Catalysis | HCl, H₂SO₄, ZnCl₂, PPA | Well-established, readily available catalysts. mdpi.com | Optimization for higher yields and milder conditions. |

| Transition Metal | Pd, Cu, Rh, Co complexes | High efficiency, selectivity, C-H activation potential. mdpi.comthieme-connect.com | Regioselective synthesis and functionalization. |

| Organocatalysis | Chiral amines, thioureas | Metal-free, enantioselective transformations. nih.gov | Asymmetric synthesis of chiral 3H-indole derivatives. |

| Photoredox Catalysis | Ru(bpy)₃²⁺, organic dyes | Mild conditions, use of visible light. thieme-connect.com | Novel bond formations and radical-mediated cyclizations. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to revolutionize the design and discovery of molecules with tailored properties. For this compound and its derivatives, advanced computational modeling can accelerate research by predicting molecular behavior and guiding experimental efforts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed to screen virtual libraries of 3H-indole derivatives for potential therapeutic applications, such as anticancer agents. nih.gov Machine learning algorithms can be trained on existing experimental data to predict various properties, including reactivity, spectroscopic characteristics, and interaction with biological targets. nih.govllnl.gov These predictive models help prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking simulations are another powerful tool, allowing researchers to visualize and predict how 3H-indole derivatives might bind to specific protein targets, such as enzymes or receptors. nih.govnih.gov This is crucial for structure-based drug design. By understanding the key interactions at the atomic level, molecules like this compound can be computationally modified to enhance their binding affinity and selectivity, leading to the design of more potent and specific therapeutic agents. nih.gov

Integration of 3H-Indole Scaffolds in Multifunctional Materials

The indole nucleus is a privileged scaffold, not only in medicinal chemistry but also in materials science. mdpi.commdpi.com The unique electronic properties of the 3H-indole ring system make it an attractive building block for the creation of multifunctional materials. Future research will likely explore the incorporation of the this compound unit into larger molecular architectures to develop materials with novel optical, electronic, or sensory properties.

The imine functionality within the 3H-indole core provides a coordination site, suggesting its potential use in forming metal-organic frameworks (MOFs) or coordination polymers. mdpi.com Such materials could exhibit interesting catalytic, gas storage, or luminescent properties. The inherent fluorescence of many indole derivatives could also be harnessed in the development of chemical sensors, where binding of an analyte to a functionalized 3H-indole scaffold would result in a detectable change in the emission spectrum.

Furthermore, the incorporation of 3H-indole scaffolds into polymer backbones could lead to new classes of conductive polymers or materials with unique photophysical characteristics, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Understanding Complex Photophysical Processes and Tautomeric Equilibria

A deeper fundamental understanding of the behavior of 3H-indoles upon light absorption is critical for their application in photophysics and materials science. The relationship between the common 1H-indole tautomer and the less stable 3H-indole (indolenine) tautomer is a key area of investigation. aip.org

Studies have shown that UV irradiation can induce the conversion of the 1H-indole form to the 3H-tautomer. aip.org This phototautomerism is a fascinating process that involves the transfer of a hydrogen atom from the nitrogen to the C3 position. The energy difference between these tautomers is a critical parameter; for the parent indole, the 3H-tautomer is moderately higher in energy than the 1H form. aip.org

Future research will focus on elucidating the precise mechanisms of these photochemical transformations for substituted indoles like this compound. Time-resolved spectroscopy and high-level computational studies can map the excited-state potential energy surfaces, revealing the pathways and dynamics of tautomerization and other photophysical processes like fluorescence and intersystem crossing. Understanding how substituents, such as the trimethyl groups in this specific compound, influence the tautomeric equilibrium and the stability of the excited states is crucial for designing molecules with specific light-emitting or photoswitching capabilities. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indole |

| 3H-Indole (Indolenine) |

Q & A

Basic: What synthetic methodologies are commonly employed for 3,3,7-trimethyl-3H-indole derivatives?

Methodological Answer:

A standard approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the indole core. For example, 5-ethynyl-2,3,3-trimethyl-3H-indole can be synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes in PEG-400/DMF using CuI as a catalyst . Alternative routes include Vilsmeier-Haack formylation followed by nucleophilic substitution, as seen in the synthesis of 2-(4-chloro-3,3,7-trimethyl-3H-indol-2-ylidene) derivatives using hydroxylamine hydrochloride .

Advanced: How can reaction conditions be optimized when synthesizing this compound derivatives with contradictory yield data?

Methodological Answer:

Systematic variation of catalysts, solvents, and temperatures is critical. For instance, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield for electrophilic substitutions, while FeCl₃ under similar conditions yielded only 17% . Use response surface methodology (RSM) to model interactions between variables and validate via kinetic studies. Prioritize catalysts with lower activation barriers, as inferred from Arrhenius plots .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) resolves substituent positions and confirms methyl group integration . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous stereochemical assignments, as demonstrated for 2-(4-chloro-3,3,7-trimethyl-3H-indol-2-ylidene) derivatives . TLC and melting point analysis supplement purity assessment .

Advanced: How can mechanistic pathways be elucidated for reactions involving this compound?

Methodological Answer:

Combine isotopic labeling (e.g., ¹⁸O or D) with DFT calculations to trace reaction intermediates. For example, the reaction with hydroxylamine proceeds via oxime formation, cyclization to an aminal, and fragmentation to yield cyanoacetamide derivatives. Kinetic isotope effects (KIE) and transition state modeling validate proposed mechanisms .

Basic: Which thermodynamic properties are essential for characterizing this compound?

Methodological Answer:

Critical parameters include melting point (Tfus), enthalpy of sublimation (ΔsubH), and vaporization (ΔvapH). NIST databases provide benchmark values for related indoles, enabling comparison with experimental DSC/TGA data . Consistency in these properties across batches indicates synthetic reproducibility .

Advanced: How can computational methods predict the pharmacological activity of this compound derivatives?

Methodological Answer:

Perform molecular docking against target proteins (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition). For instance, indole derivatives with sulfonyl groups showed high binding affinity in docking studies . QSAR models further correlate substituent effects with bioactivity .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

Flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) isolates pure products . Recrystallization from ethanol or acetonitrile removes impurities, as demonstrated for 2-cyanoacetamide derivatives . Monitor purity via HPLC with UV detection at λ = 254 nm .

Advanced: How to address gaps in crystallographic data for this compound derivatives?

Methodological Answer:

Conduct CSD surveys to identify understudied substituents (e.g., 3-thio or 3-propanoic groups) . Prioritize novel derivatives for single-crystal X-ray analysis. Collaborate with crystallography facilities to deposit structures in public databases, enhancing reproducibility .

Basic: How does steric hindrance influence the reactivity of this compound?

Methodological Answer:

Methyl groups at C3 and C7 create steric bulk, reducing electrophilic substitution at C2. Use bulky directing groups (e.g., trifluoroacetyl) to override steric effects, as shown in iodine-catalyzed reactions . Comparative ¹H NMR studies of substituted vs. unsubstituted indoles quantify steric impacts .

Advanced: How to resolve conflicting bioactivity data for this compound derivatives?

Methodological Answer:

Apply meta-analysis to aggregate data from heterogeneous studies. For example, contradictory antioxidant vs. pro-oxidant effects may arise from assay conditions (e.g., DMSO concentration). Standardize protocols (e.g., ORAC assay for antioxidants) and validate via dose-response curves and ROS scavenging assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.